![molecular formula C18H22N4O2S B186908 N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide CAS No. 3217-65-0](/img/structure/B186908.png)
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide, commonly known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAPS is a sulfonamide derivative that possesses unique properties, making it a promising candidate for use in various scientific studies.
Wirkmechanismus
DMAPS exerts its pharmacological effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. The compound binds to the active site of these enzymes, preventing their normal function and leading to a reduction in their activity. This inhibition can have various physiological effects, including reducing inflammation and improving cognitive function.
Biochemische Und Physiologische Effekte
DMAPS has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been investigated for its potential to reduce inflammation, improve cognitive function, and inhibit tumor growth. DMAPS has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DMAPS in scientific research is its potent inhibitory activity against various enzymes. This property makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using DMAPS is its potential toxicity, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for research involving DMAPS. One potential area of investigation is the compound's potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of DMAPS in reducing inflammation in vivo. Another area of research is investigating the compound's potential as an anticancer agent. DMAPS has been shown to inhibit tumor growth in preclinical studies, and further research is needed to determine its potential in cancer treatment. Additionally, future studies may investigate the potential use of DMAPS in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Synthesemethoden
DMAPS can be synthesized using a straightforward method that involves the reaction between 4-(dimethylaminomethylideneamino)benzenesulfonyl chloride and N,N-dimethylmethanimidamide. The reaction takes place in the presence of a base, such as triethylamine, and yields DMAPS as a white solid product.
Wissenschaftliche Forschungsanwendungen
DMAPS has been extensively studied for its potential use in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DMAPS has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
3217-65-0 |
|---|---|
Produktname |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
Molekularformel |
C18H22N4O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H22N4O2S/c1-21(2)13-19-15-5-9-17(10-6-15)25(23,24)18-11-7-16(8-12-18)20-14-22(3)4/h5-14H,1-4H3 |
InChI-Schlüssel |
XTFUZNKOLZFZEW-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
Kanonische SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
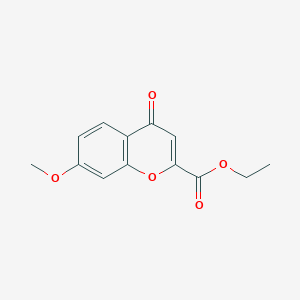
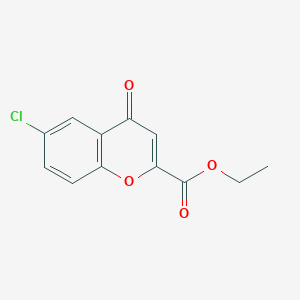
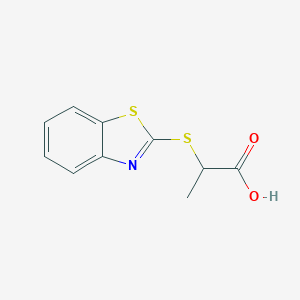
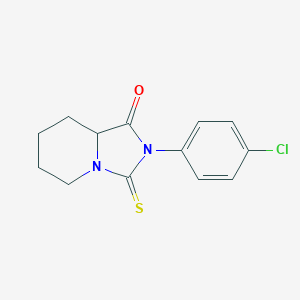
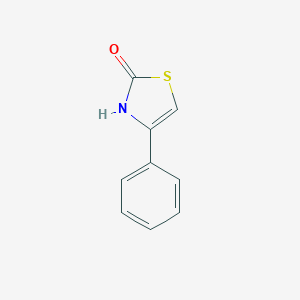
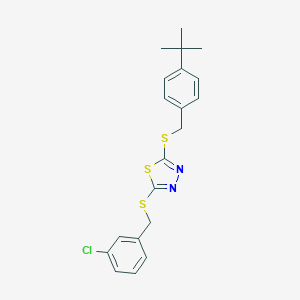
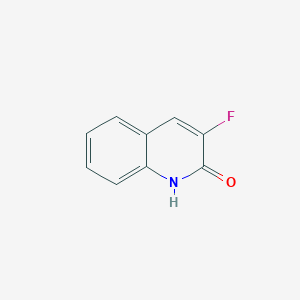
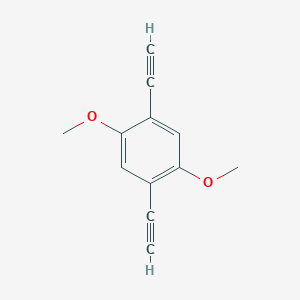
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)